methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate
CAS No.: 2111558-14-4
Cat. No.: VC11501172
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2111558-14-4 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C10H11NO4/c1-14-7-3-4-11-8(5-7)9(12)6-10(13)15-2/h3-5H,6H2,1-2H3 |
| Standard InChI Key | XUYOTBWWAGGPNM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=NC=C1)C(=O)CC(=O)OC |
Introduction
Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with a methoxy group at the 4-position and a 3-oxopropanoate moiety, contributes to its potential biological activities and chemical reactivity.
Synthesis Methods
The synthesis of methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate typically involves the reaction of 4-methoxypyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction is conducted under reflux conditions in an organic solvent like ethanol or methanol. Continuous flow reactors can be used to scale up production, allowing for better control over reaction parameters and resulting in higher yields and purities. Catalysts such as palladium or nickel complexes can also enhance synthesis efficiency.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines or thiols | Presence of sodium hydride |
Biological Activities
Research indicates that methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The methoxy group enhances its binding affinity to specific molecular targets, potentially modulating various biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects.
Applications and Future Directions
Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate serves various purposes in different fields, including medicinal chemistry and organic synthesis. Its unique structural features allow it to modulate biological activities effectively, making it a candidate for drug development and biochemical research. Further studies are needed to fully explore its potential applications and to understand its interactions with biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate | Pyridine ring substituted at the 2-position with a methoxy group | Potential interactions in enzyme-catalyzed reactions |
| Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate | Methoxy group at different pyridine position | Different reactivity patterns due to positional changes |
| Methyl 3-(5-hydroxypyridin-2-yl)-3-oxopropanoate | Hydroxyl group substitution on the pyridine ring | Exhibits distinct biological activity due to hydroxyl presence |
These comparisons highlight the importance of the methoxy group's position on the pyridine ring in influencing the compound's reactivity and biological activity.
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